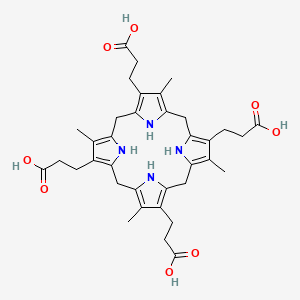
Coproporphyrinogen I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coproporphyrinogen I belongs to the class of organic compounds known as porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. Coproporphyrinogen I exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Coproporphyrinogen I has been found in human spleen tissue, and has also been primarily detected in blood. Within the cell, coproporphyrinogen i is primarily located in the membrane (predicted from logP). Coproporphyrinogen I exists in all eukaryotes, ranging from yeast to humans. In humans, coproporphyrinogen i is involved in the porphyrin metabolism pathway. Coproporphyrinogen I is also involved in several metabolic disorders, some of which include the hereditary coproporphyria (HCP) pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, the porphyria variegata (PV) pathway, and the acute intermittent porphyria pathway. Outside of the human body, coproporphyrinogen i can be found in a number of food items such as pepper (c. frutescens), narrowleaf cattail, irish moss, and persimmon. This makes coproporphyrinogen i a potential biomarker for the consumption of these food products.
Coproporphyrinogen I is a coproporphyrinogen. It has a role as a mouse metabolite and a human metabolite. It is a conjugate acid of a coproporphyrinogen I(4-).
Aplicaciones Científicas De Investigación
2. Plant Biology and Oxidative Stress In tobacco plants, reduced coproporphyrinogen oxidase activity caused by antisense RNA synthesis led to a range of growth retardation and necrosis, linking coproporphyrinogen accumulation to oxidative leaf damage. This highlights the role of coproporphyrinogen oxidase in managing oxidative stress in plants (Kruse, Mock, & Grimm, 1995).
3. Enzyme Mechanism Studies The 'overmetabolism' of harderoporphyrinogen-I by avian hemolysate preparations of coproporphyrinogen oxidase supports a proposed model of the active site of this enzyme, enhancing our understanding of its mechanisms (Lash, Keck, Mani, & Jones, 2002).
4. Molecular Cloning and Gene Expression Molecular cloning of the human coproporphyrinogen oxidase gene, mapped to chromosome band 3q12, provides a foundation for further genetic and molecular studies in human diseases related to this enzyme (Cacheux et al., 1994). Additionally, the isolation of full-length coproporphyrinogen oxidase clones from mouse erythroleukemia cells has enabled the expression of active coproporphyrinogen oxidase in mitochondria of transfected cultured cells, confirming the mitochondrial nature of the enzyme (Kohno et al., 1993).
5. Novel Mutations and Genetic Heterogeneity Novel mutations in the coproporphyrinogen oxidase gene were identified in patients with hereditary coproporphyria, highlighting the genetic heterogeneity of this disorder (Schreiber, Zhang, Senz, & Jamani, 1997).
Propiedades
Número CAS |
31110-56-2 |
|---|---|
Nombre del producto |
Coproporphyrinogen I |
Fórmula molecular |
C36H44N4O8 |
Peso molecular |
660.8 g/mol |
Nombre IUPAC |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
Clave InChI |
WIUGGJKHYQIGNH-UHFFFAOYSA-N |
SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O |
SMILES canónico |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O |
melting_point |
171-174°C |
Otros números CAS |
31110-56-2 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



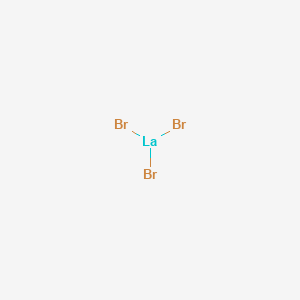

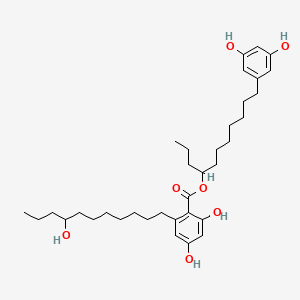
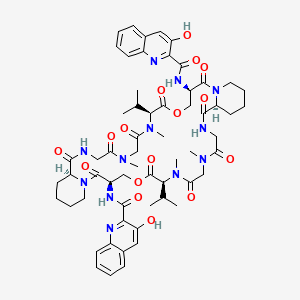
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)
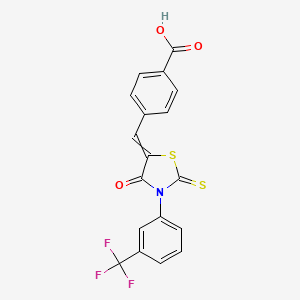
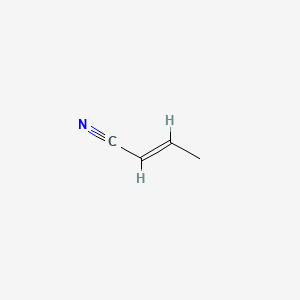


![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)
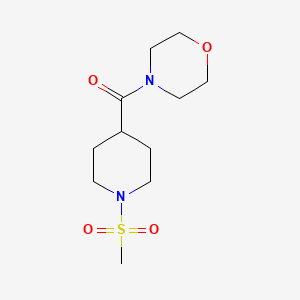
![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)